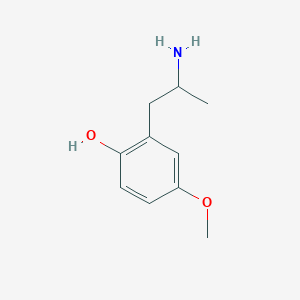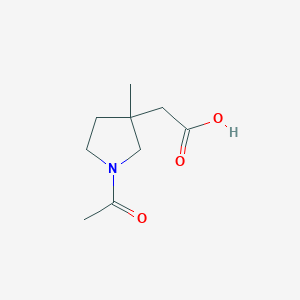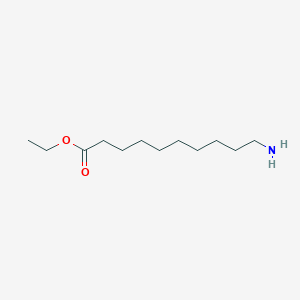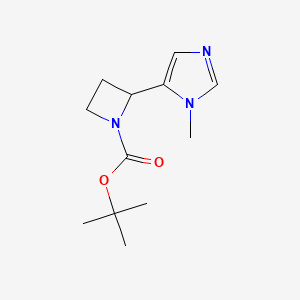
Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate is an organic compound with a complex structure, featuring a tert-butyl group, bromine, chlorine, and nitro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor, followed by halogenation to introduce the bromine and chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Oxidized forms of the substituents.
Scientific Research Applications
Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-bromo-6-chloro-4-ethylphenyl)carbamate
- Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
Uniqueness
Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H12BrClN2O4 |
|---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-9-7(12)4-6(13)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16) |
InChI Key |
XDVNUSXJHGRQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)


![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)




![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)




